2-(4-Bromo-1H-pirazol-1-il)pirimidina

Descripción general

Descripción

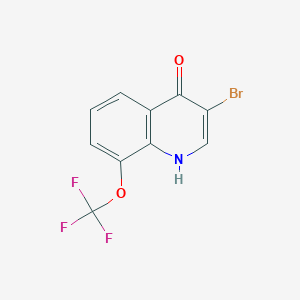

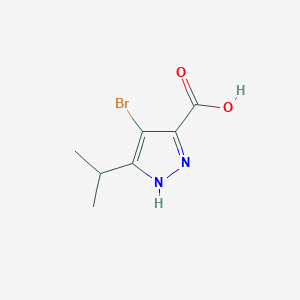

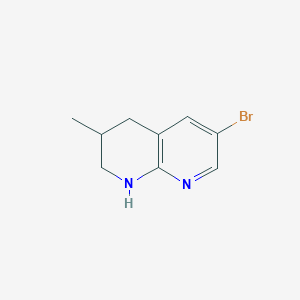

“2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine” is a chemical compound with the CAS Number: 857641-46-4. It has a molecular weight of 225.05 and its IUPAC name is 2-(4-bromo-1H-pyrazol-1-yl)pyrimidine . It is a solid substance stored at room temperature .

Molecular Structure Analysis

The molecular structure of “2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine” is represented by the linear formula C7H5BrN4 . The InChI code for this compound is 1S/C7H5BrN4/c8-6-4-11-12(5-6)7-9-2-1-3-10-7/h1-5H .Physical and Chemical Properties Analysis

“2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine” is a solid substance stored at room temperature . It has a molecular weight of 225.05 . More specific physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación

Síntesis farmacéutica

Los derivados de pirazol se utilizan comúnmente en la síntesis de diversos compuestos farmacéuticos. Sirven como bloques de construcción para crear moléculas con posibles propiedades antibacterianas, antiinflamatorias, anticancerígenas, analgésicas, anticonvulsivas, antihelmínticas, antioxidantes y herbicidas .

Safety and Hazards

Direcciones Futuras

While specific future directions for “2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine” are not mentioned in the retrieved data, it’s worth noting that heterocyclic compounds like this one are of great importance in the development of new drugs . They have a broad range of chemical and biological properties, making them valuable in various fields .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been known to interact with a broad range of biological targets .

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through hydrogen bonding .

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biochemical pathways .

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature and has a molecular weight of 22505 , which may influence its pharmacokinetic properties.

Result of Action

Compounds with similar structures have been reported to exhibit a range of biological activities .

Action Environment

It’s worth noting that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.

Análisis Bioquímico

Biochemical Properties

Pyrazoles, the family to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyrazole compound and the biomolecules it interacts with .

Cellular Effects

Pyrazole compounds have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrazole compounds can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

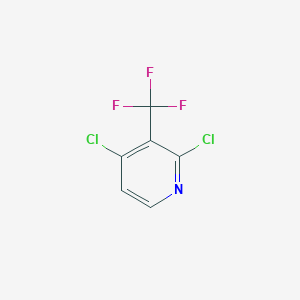

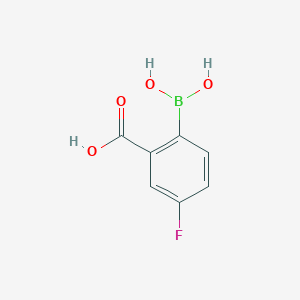

Propiedades

IUPAC Name |

2-(4-bromopyrazol-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-6-4-11-12(5-6)7-9-2-1-3-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHCXNGGKICQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671956 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857641-46-4 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

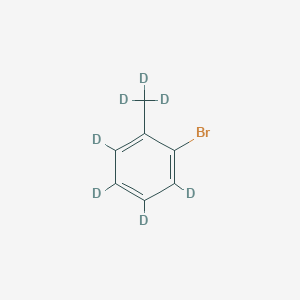

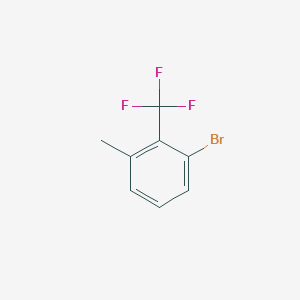

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

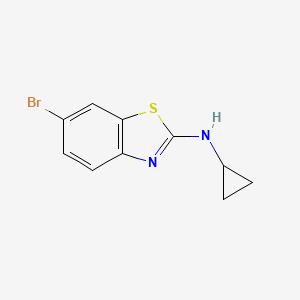

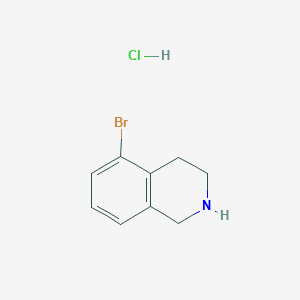

Q1: How does 4Br-pzpm interact with palladium, and what dynamic processes are observed in the resulting complex?

A1: 4Br-pzpm acts as a N,N’-bidentate ligand, meaning it coordinates to the palladium metal center through the nitrogen atoms present in both the pyrimidine and the pyrazole rings []. This forms a complex with the general formula [Pd(η3-allyl)(4Br-pzpm)]X, where "allyl" represents an allyl group (e.g., 2Me-C3H4) and X represents a counterion (e.g., BAr′4− or CF3SO3−) [].

- Apparent allyl rotation: This involves the allyl group rapidly changing its orientation relative to the palladium-ligand plane. This is observed through spectroscopic techniques as interconversions between different hydrogen atom signals (Hsyn−Hsyn, Hanti−Hanti) on the allyl group [].

- Pd−N(pm) bond rupture: This process involves the breaking and reforming of the bond between palladium and the nitrogen atom on the pyrimidine ring. Evidence for this comes from the observation of hydrogen atom exchange (H4−H6) on the pyrimidine ring itself [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B1520085.png)